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Compound Name: A947

Cat. No.: B12403837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity data
for A947, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade
the SMARCAZ2 protein. The information presented is based on publicly available preclinical
data.

Introduction to A947

A947 is a novel therapeutic agent that operates through a distinct mechanism of action. Itis a
PROTAC that selectively targets the SMARCAZ protein for degradation.[1][2][3] This is
particularly relevant in the context of cancers with mutations in the SMARCA4 gene, where the
cancerous cells become dependent on SMARCAZ for survival, a concept known as synthetic
lethality.[1] A947 links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand
that binds to the SMARCAZ2/4 bromodomains, thereby inducing the ubiquitination and
subsequent proteasomal degradation of SMARCAZ2.[4][5]

Preclinical Safety and Tolerability Profile

While comprehensive quantitative toxicology data, such as LD50 (median lethal dose) or
NOAEL (No-Observed-Adverse-Effect Level), are not publicly available for A947, initial
preclinical studies in animal models provide important insights into its safety and tolerability.

In Vivo Tolerability
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In vivo efficacy studies using SMARCA4-mutant non-small-cell lung cancer (NSCLC) xenograft
models have provided the most direct evidence of A947's tolerability. Administration of A947
via intravenous injection at a dose of 40 mg/kg on an every-other-week schedule resulted in
significant tumor growth inhibition. Critically, this anti-tumor efficacy was achieved without any
significant loss in the body weight of the treated animals, which is a key indicator of good
tolerability at a therapeutically active dose.[6]

Molecular Specificity and Off-Target Effects

A significant safety concern for any new therapeutic agent is the potential for off-target effects.
For PROTACS, this includes the unintended degradation of proteins other than the intended
target. Global ubiquitin mapping and proteome profiling have been conducted to assess the
specificity of A947. The results of these studies are promising, revealing no unexpected off-
target protein degradation related to A947 treatment.[1][6][7] This suggests a high degree of
specificity for the SMARCAZ2 protein at the molecular level.

Physicochemical Properties

It has been noted that the physicochemical properties of the SMARCAZ2/4 ligand utilized in the
A947 construct were "restrictive to 1V dosing".[4][5] While the specific nature of these
restrictions is not detailed in the available literature, this may suggest challenges related to
solubility or formulation that could have implications for administration and potentially for local
tolerance.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial preclinical in vivo
studies of A947.
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Parameter Value/Result Animal Model Reference
SMARCA4-mutant
Dosing Regimen 40 mg/kg, intravenous  NSCLC xenograft [6]
models
SMARCA4-mutant
Frequency Every other week NSCLC xenograft [6]
models
o SMARCA4-mutant
] Significant tumor
Efficacy o NSCLC xenograft [6]
growth inhibition
models
] ) SMARCA4-mutant
- No appreciable loss in
Tolerability ) NSCLC xenograft [6]
body weight
models
>95% decrease in SMARCA4-mutant
Target Engagement tumor SMARCA2 NSCLC xenograft [6]

protein levels

models

Off-Target Profile

No unexpected off-
target degradation

observed

In vitro (Global
ubiquitin mapping and

[1](6][7]

proteome profiling)

Experimental Protocols

Detailed experimental protocols for the initial safety and toxicity studies of A947 are not fully

available in the public domain. However, based on the published research, the following

methodologies for key experiments can be outlined.

In Vivo Efficacy and Tolerability Studies in Xenograft

Models

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneously
implanted tumors from human SMARCA4-mutant NSCLC cell lines (e.g., HCC515 and

HCC2302).[6]
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e Treatment Groups:
o Vehicle control group.
o A947 treatment group (40 mg/kg).[6]

o Control compound groups (e.g., versions of A947 with non-binding ligands for VHL or
SMARCAZ2/4 to demonstrate that the effect is target-specific).[6]

e Drug Administration: Intravenous (i.v.) injections administered every other week.[6]

e Monitoring:
o Tumor volume was measured regularly (e.g., twice weekly) using calipers.
o Animal body weight was recorded at the same frequency to monitor for signs of toxicity.[6]
o At the end of the study, tumors were excised for pharmacodynamic analysis.

e Pharmacodynamic Analysis:

o Tumor lysates were analyzed by Western blot or other quantitative protein assays to
measure the levels of SMARCA2 and SMARCAA4 proteins to confirm target degradation.[6]

o Transcriptional changes in downstream target genes (e.g., KRT80, PLAU) were assessed
by methods such as RNA sequencing or gRT-PCR.[6]

Proteomic Analysis for Off-Target Effects

o Methodology: Global ubiquitin mapping and quantitative proteomics were performed on
cancer cell lines treated with A947 or a vehicle control.

e Procedure:

o

Cells were lysed, and proteins were digested into peptides.

[¢]

Peptides were labeled with isobaric tags for quantitative comparison.

[e]

Ubiquitinated peptides were enriched using specific antibodies or affinity resins.
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o Samples were analyzed by high-resolution liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o The data was processed to identify and quantify changes in the abundance of thousands
of proteins and ubiquitination sites, comparing the A947-treated cells to the control cells to
identify any proteins that were unexpectedly degraded.[1][6][7]

Visualizations
Signaling Pathway of A947
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Caption: Mechanism of A947-mediated degradation of SMARCAZ2 protein.

Experimental Workflow for In Vivo Studies
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Caption: Workflow for A947 preclinical in vivo efficacy and tolerability studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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